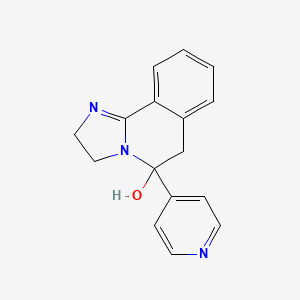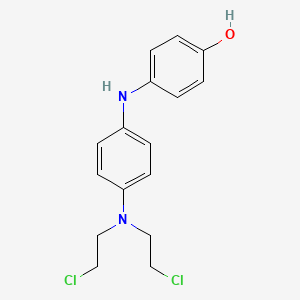
Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- is a compound known for its significant biological activity, particularly in the field of medicinal chemistry. This compound is often studied for its potential antitumor properties and its role as an alkylating agent. The structure of this compound includes a diphenylamine core with a bis(2-chloroethyl)amino group and a hydroxyl group, which contribute to its reactivity and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylamine with 2-chloroethylamine hydrochloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
化学反応の分析
Types of Reactions
Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can replace the chloroethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chloroethyl groups can produce azides or thiols .
科学的研究の応用
Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as an antitumor agent due to its ability to alkylate DNA.
Medicine: Investigated for its use in chemotherapy, particularly for its ability to target rapidly dividing cells.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
作用機序
The mechanism of action of Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
類似化合物との比較
Similar Compounds
Melphalan: Another alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard alkylating agent with similar antitumor properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action
Uniqueness
What sets Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- apart from these compounds is its specific structure, which allows for unique interactions with biological targets. Its hydroxyl group provides additional sites for chemical modification, potentially leading to derivatives with enhanced activity or reduced toxicity .
特性
CAS番号 |
63979-55-5 |
|---|---|
分子式 |
C16H18Cl2N2O |
分子量 |
325.2 g/mol |
IUPAC名 |
4-[4-[bis(2-chloroethyl)amino]anilino]phenol |
InChI |
InChI=1S/C16H18Cl2N2O/c17-9-11-20(12-10-18)15-5-1-13(2-6-15)19-14-3-7-16(21)8-4-14/h1-8,19,21H,9-12H2 |
InChIキー |
QTRIPCQTYTUXNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


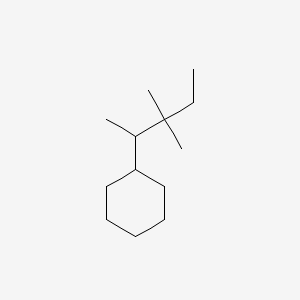
![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)

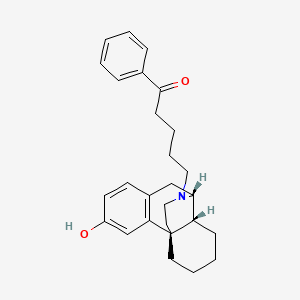
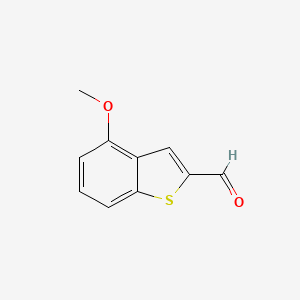
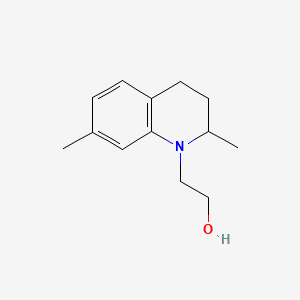
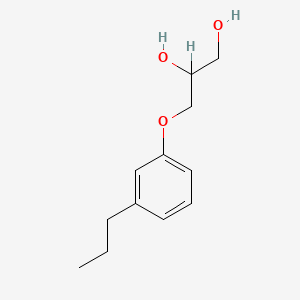
![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)
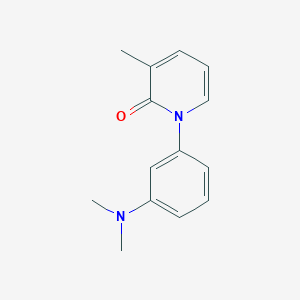
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)
![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)
